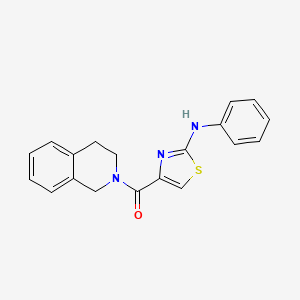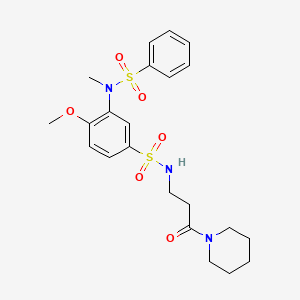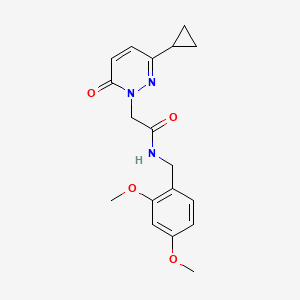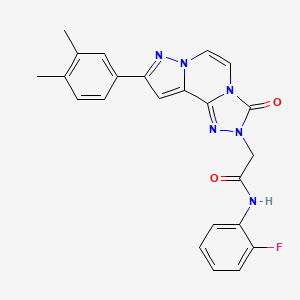
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone, also known as DHTM, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and differentiation. (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has also been reported to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has also been shown to inhibit the growth of fungi and viruses. In addition, (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has been reported to have antipsychotic activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone is also stable under normal laboratory conditions. However, (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone can be toxic at high concentrations, which requires caution when handling the compound.
Zukünftige Richtungen
There are several future directions for the study of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone. One potential direction is to investigate its use as an anticancer agent in combination with other drugs. Another direction is to study the effects of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone on other cellular processes, such as autophagy and apoptosis. Furthermore, the development of new synthesis methods for (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone could lead to the discovery of new derivatives with improved activity and selectivity.
Synthesemethoden
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has been reported in the literature. The method involves the reaction of 2-(phenylamino)thiazol-4-ylmethanamine with 3,4-dihydroisoquinolin-2(1H)-one in the presence of a catalyst. The reaction proceeds under mild conditions and yields (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone as a white solid.
Wissenschaftliche Forschungsanwendungen
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has been studied for its potential therapeutic applications in various diseases. It has been reported to have anticancer, antifungal, and antiviral activities. (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has also been investigated for its potential use as an antipsychotic agent.
Eigenschaften
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(22-11-10-14-6-4-5-7-15(14)12-22)17-13-24-19(21-17)20-16-8-2-1-3-9-16/h1-9,13H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEBOKBUIQJVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2949503.png)
![2-chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2949504.png)


![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2949508.png)
![[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2949511.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)
